N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide
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Overview
Description
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a complex organic compound featuring a multi-ring structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide involves several steps, including the synthesis of the core pyrroloquinoline structure, subsequent modifications to introduce the sulfonamido group, and final acylation. Typically, these reactions are conducted under controlled temperatures and pressures to ensure the integrity of the multi-functional groups.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors, ensuring high yields and purity. Advanced techniques like microwave-assisted synthesis or catalytic methods might be employed to optimize reaction times and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the methyl and pyrroloquinoline sites.
Reduction: The carbonyl groups are potential sites for reduction reactions.
Substitution: The aromatic and sulfonamido groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution reagents might include halogens, sulfonyl chlorides, or amines under acidic or basic conditions.
Major Products Formed:
Oxidized derivatives.
Reduced derivatives.
Various substituted analogs depending on the reagents used.
Scientific Research Applications
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide has shown promise in several fields:
Chemistry: Used as a building block for complex organic syntheses.
Biology: Investigated for its interactions with proteins and enzymes.
Industry: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, specifically:
Binding to enzyme active sites, altering their activity.
Interacting with cell receptors, modulating signaling pathways.
Disrupting or stabilizing cellular membranes.
Molecular targets include enzymes like proteases, kinases, and receptors such as GPCRs. The exact pathways depend on the biological context and the specific derivatives of the compound.
Unique Attributes:
The multi-ring structure imparts stability and specificity in biological systems.
The presence of both sulfonamido and acetamide groups provides multiple sites for chemical modification and interaction.
Comparison with Similar Compounds
N-(4-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-sulfonamido)phenyl)acetamide.
N-(4-(1-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2,1-ij]quinolin-8-sulfonamido)phenyl)acetamide.
N-(4-(2-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide.
Properties
IUPAC Name |
N-[4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-18-11-17(10-14-4-3-9-23(19(14)18)20(12)25)28(26,27)22-16-7-5-15(6-8-16)21-13(2)24/h5-8,10-12,22H,3-4,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPIRIZVBWKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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